(1R)-1-(Oxetan-3-yl)ethanamine
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Overview
Description
(1R)-1-(Oxetan-3-yl)ethanamine is a chiral amine compound featuring an oxetane ring. Oxetane rings are four-membered cyclic ethers known for their strained ring structure, which can impart unique chemical properties to the compounds they are part of. The presence of the ethanamine group introduces additional reactivity and potential for biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Oxetan-3-yl)ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The chiral center can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(Oxetan-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The oxetane ring can be reduced to form linear ethers.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce linear ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(Oxetan-3-yl)ethanamine would depend on its specific interactions with molecular targets. The oxetane ring can interact with enzymes or receptors, potentially altering their activity. The ethanamine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(Oxetan-3-yl)ethanamine: The enantiomer of (1R)-1-(Oxetan-3-yl)ethanamine.
(1R)-1-(Oxetan-3-yl)propanamine: A similar compound with a propanamine group instead of ethanamine.
(1R)-1-(Tetrahydrofuran-3-yl)ethanamine: A compound with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness
This compound is unique due to its specific chiral center and the presence of the oxetane ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(1R)-1-(oxetan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNHHVCEJACHK-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1COC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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